molecular formula C13H12N2O6S B12420524 N-[4-nitro-2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)phenyl]methanesulfonamide

N-[4-nitro-2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)phenyl]methanesulfonamide

Cat. No.: B12420524
M. Wt: 328.34 g/mol
InChI Key: XYHFQSKAUPPPBY-LNFUJOGGSA-N
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Description

N-[4-nitro-2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)phenyl]methanesulfonamide is a complex organic compound characterized by the presence of a nitro group, a hydroxyphenoxy group, and a methanesulfonamide group The compound is notable for its deuterium substitution, which can influence its chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-nitro-2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)phenyl]methanesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The general synthetic route includes:

    Deuteration: The incorporation of deuterium atoms is carried out using deuterated reagents, such as deuterated water or deuterated solvents, under specific reaction conditions to ensure selective deuteration.

    Coupling Reaction: The hydroxyphenoxy group is introduced through a coupling reaction, often involving a phenol derivative and a suitable coupling agent.

    Sulfonamide Formation: The final step involves the formation of the methanesulfonamide group, typically through the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-nitro-2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)phenyl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

N-[4-nitro-2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)phenyl]methanesulfonamide has several scientific research applications:

    Chemistry: Used as a model compound to study the effects of deuterium substitution on chemical reactivity and stability.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-[4-nitro-2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The hydroxyphenoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity. The methanesulfonamide group can enhance the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-[4-nitro-2-(4-hydroxyphenoxy)phenyl]methanesulfonamide: Similar structure but without deuterium substitution.

    N-[4-nitro-2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)phenyl]ethanesulfonamide: Similar structure with an ethanesulfonamide group instead of methanesulfonamide.

    N-[4-nitro-2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)phenyl]benzenesulfonamide: Similar structure with a benzenesulfonamide group.

Uniqueness

The uniqueness of N-[4-nitro-2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)phenyl]methanesulfonamide lies in its deuterium substitution, which can significantly alter its chemical and physical properties. Deuterium substitution can enhance the compound’s stability, reduce metabolic degradation, and improve its pharmacokinetic profile, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C13H12N2O6S

Molecular Weight

328.34 g/mol

IUPAC Name

N-[4-nitro-2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)phenyl]methanesulfonamide

InChI

InChI=1S/C13H12N2O6S/c1-22(19,20)14-12-7-2-9(15(17)18)8-13(12)21-11-5-3-10(16)4-6-11/h2-8,14,16H,1H3/i3D,4D,5D,6D

InChI Key

XYHFQSKAUPPPBY-LNFUJOGGSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1O)[2H])[2H])OC2=C(C=CC(=C2)[N+](=O)[O-])NS(=O)(=O)C)[2H]

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)O

Origin of Product

United States

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